![molecular formula C11H13F3N2O B1491483 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 2098068-48-3](/img/structure/B1491483.png)
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Overview
Description
1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as 1-AP-3-TFMP, is a compound that has been studied for its numerous applications in scientific research. It is a derivative of pyrrolidin-3-ol, which is a cyclic organic compound derived from the amino acid alanine. 1-AP-3-TFMP is an important building block for organic synthesis and has been used in a variety of research applications.
Scientific Research Applications
Polymer Synthesis and Characterization
- Development of Polyimides : Research involves synthesizing polyimides using novel monomers like 1-(3′,5′-bis(trifluoromethyl)phenyl) pyromellitic dianhydride, aiming to create materials with improved solubility, thermal stability, and optical properties. These polymers are characterized for their dielectric constant, refractive index, and mechanical strength, indicating potential applications in electronics and aerospace industries due to their high-performance features (B. Myung, C. Ahn, T. Yoon, 2004).
Organic Synthesis and Medicinal Chemistry
- Synthesis of Intercalating Nucleic Acids (INAs) : The compound has been utilized in the synthesis of INAs by incorporating N-(pyren-1-ylmethyl)azasugar moieties into oligodeoxynucleotides. This incorporation aims to understand the stabilization of DNA and RNA duplexes and three-way junctions, which is crucial for developing therapeutic agents and studying genetic materials' structural dynamics (V. Filichev, E. Pedersen, 2003).
Chemical Synthesis and Reactivity Studies
- Investigating Bronsted and Lewis Acid Effects : This research explores the reactivity of 3-aminopyrrole with trifluoromethyl-β-diketones, emphasizing the regiochemistry influenced by Bronsted acids, bases, and Lewis acid (Sn(2+)). The findings contribute to understanding the electrophilicity and basicity modifications brought by the trifluoromethyl group, offering insights into synthetic organic chemistry (Michael De Rosa et al., 2015).
Material Science and Engineering
- Enhancing Optical and Thermal Properties of Polymers : The creation of fluorinated polyimides from pyridine-containing diamines exemplifies the strategic incorporation of trifluoromethyl groups to achieve materials with high optical transparency, thermal stability, and mechanical robustness. These properties are crucial for developing advanced materials used in optoelectronics and as insulators in electrical applications (S. Yan et al., 2011).
Spectroscopy and Molecular Structure
- Spectroscopic Analysis of Thiadiazol-Pyrrolidin-2-ol Compounds : A study focused on understanding the conformational properties of thiadiazol-pyrrolidin-2-ol compounds, highlighting the significance of intramolecular OH⋯N hydrogen bonding. This research is pivotal for designing molecules with desired physical and chemical characteristics, serving as a foundation for developing new pharmaceuticals and materials (S. Laurella, M. Erben, 2016).
properties
IUPAC Name |
1-(4-aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)10(17)5-6-16(7-10)9-3-1-8(15)2-4-9/h1-4,17H,5-7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADILDHWWNFSML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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